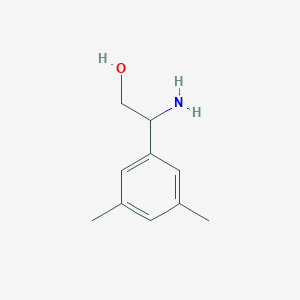

4-(Difluoromethoxy)cinnamic acid

Vue d'ensemble

Description

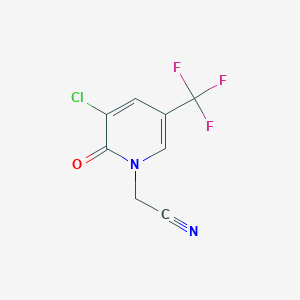

4-(Difluoromethoxy)cinnamic acid is a fluorine-containing cinnamic acid derivative. While the specific compound is not directly discussed in the provided papers, the general class of fluorine-containing cinnamic acids is known for their potential in synthesizing heterocyclic compounds, which are structures containing atoms of at least two different elements as members of its rings . These compounds are of interest due to their diverse applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of fluorine-containing cinnamic acid derivatives can be complex, involving multiple steps and various starting materials. For example, 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones can react with sodium azide to produce highly functionalized CF3-1,2,3-triazoles, which are related to cinnamic acid structures . Another method involves transforming substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles, indicating the versatility of cinnamic acid derivatives as precursors for synthesizing a range of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of fluorine-containing cinnamic acids can significantly influence their physical properties and reactivity. For instance, trans-4-(trifluoromethyl) cinnamic acid has been studied for its crystal structure, which undergoes a reversible phase transition influenced by temperature changes. This transition is characterized by a quadrupling of the unit cell volume and is stabilized by hydrogen bonding and C–H⋯O interactions .

Chemical Reactions Analysis

Cinnamic acid derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. The presence of fluorine atoms can alter the electronic structure of the molecule, affecting its reactivity. For example, the synthesis of cinnamic acid-derived 4,5-dihydrooxazoles involves reactions between the dihydrooxazole moiety and compounds containing double bonds, which can lead to polymerization and other organic reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)cinnamic acid would be influenced by the presence of the difluoromethoxy group. Fluorine atoms are highly electronegative, which can affect the acid's solubility, boiling point, and stability. The electronic structures of fluorinated cinnamic acids are also of interest due to their potential chemical transformations . Additionally, the interaction with cytochrome P-450 suggests that cinnamic acids can be involved in enzymatic reactions, which could be relevant for biological applications .

Applications De Recherche Scientifique

Antioxidant and Anticancer Properties

Cinnamic acid derivatives, including 4-(Difluoromethoxy)cinnamic acid, have been identified for their potential in antioxidant, anti-inflammatory, and cytotoxic properties. These compounds, synthesized via Knoevenagel condensation reactions, have demonstrated significant activity in various antioxidant assays. Additionally, some derivatives have shown inhibitory activity against soybean lipoxygenase, highlighting their potential as LOX inhibitors. Despite their low antitumor activity in certain cell lines, a few compounds have exhibited notable antitumor properties, emphasizing their potential in cancer research (Pontiki, Hadjipavlou-Litina, Litinas, & Geromichalos, 2014).

Application in Food and Cosmetic Industries

Cinnamic acid, due to its low toxicity and properties like antioxidant and antimicrobial activities, has found extensive use in the food and cosmetic industries. It serves as a raw material for preservatives and as an ingredient in skin protection agents. The development and characterization of 4-O-methylglucuronoxylan esters with cinnamic acid have demonstrated that these new cinnamoyl esters possess antioxidant activity, increasing with the degree of substitution (Skalková & Csomorová, 2016).

Epoxy Resins from Renewable Cinnamic Acid

An epoxy based on cinnamic acid (Cin-epoxy) and an anhydride curing agent based on dipentene were prepared, showcasing the potential of cinnamic acid in material science. The synthesis involved converting cinnamic acid to a diacid and subsequently to an epoxy resin, offering an environmentally friendly alternative for epoxy resin production. This study highlighted the reactivity, mechanical properties, and thermal stability of Cin-epoxy, underlining its viability in industrial applications (Xin, Zhang, Huang, & Zhang, 2014).

Mécanisme D'action

Target of Action

4-(Difluoromethoxy)cinnamic acid is a derivative of cinnamic acid . Cinnamic acid is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng .

Mode of Action

Cinnamic acid derivatives have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .

Biochemical Pathways

Cinnamic acid and its derivatives are originated from the Mavolanate-Shikimate biosynthesis pathways in plants . They play a role in treating various conditions including cancer, bacterial infections, diabetes, and neurological disorders . The nature of the substituents incorporated into cinnamic acid has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized cinnamic acid derivatives .

Pharmacokinetics

It’s known that the compound is a solid at ambient temperature .

Result of Action

Some cinnamic acid derivatives have been reported to be more effective when compared to the standard drugs used to treat chronic or infectious diseases in vitro .

Action Environment

It’s known that the compound has a boiling point of 183-186°c .

Safety and Hazards

Propriétés

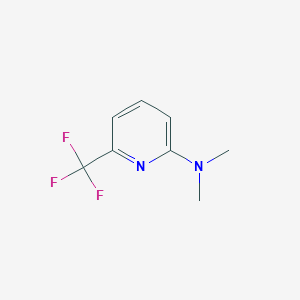

IUPAC Name |

(E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c11-10(12)15-8-4-1-7(2-5-8)3-6-9(13)14/h1-6,10H,(H,13,14)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLKYWTYLFJOGX-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)

![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)

![7-(3,4-diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033877.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033879.png)